Product packaging for 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one(Cat. No.:CAS No. 75749-00-7)

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one

Cat. No.: B3043159
CAS No.: 75749-00-7
M. Wt: 191.27 g/mol
InChI Key: FYUWCKNIGYMKSX-UHFFFAOYSA-N
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Description

Contextualization of Pyridyl Ketones in Contemporary Organic Chemistry Research

Pyridyl ketones are a class of organic compounds that incorporate a pyridine (B92270) ring attached to a ketone functional group. The pyridine moiety, a six-membered heterocyclic aromatic ring containing one nitrogen atom, imparts unique electronic properties and reactivity to these molecules. In contemporary organic chemistry, pyridyl ketones are recognized as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. nih.gov

The presence of the nitrogen atom in the pyridine ring allows for a range of chemical transformations, including N-alkylation, N-oxidation, and metal coordination. nih.gov This reactivity, combined with the synthetic versatility of the ketone group, makes pyridyl ketones valuable precursors for pharmaceuticals, agrochemicals, and materials science applications. researchgate.net The oxime group, which can be formed from the ketone, is particularly important in coordination chemistry, with di-2-pyridyl ketoxime being a notable example of a flexible ligand for creating metal complexes with interesting structural and reactivity features. nih.gov

Significance of the 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one Scaffold in Chemical Synthesis and Theory

The specific scaffold of this compound presents several features of interest for chemical synthesis and theoretical studies. The 3-pyridyl substitution pattern influences the electronic and steric environment around the ketone, which can in turn affect its reactivity in subsequent chemical transformations. The tert-butyl group introduces significant steric hindrance, which can be exploited to achieve regioselectivity in certain reactions.

While specific research on the direct applications of this compound is not extensively documented, the broader class of pyridyl ketones serves as crucial intermediates in the synthesis of bioactive molecules. For instance, related structures are precursors to compounds with potential fungicidal and insecticidal properties. researchgate.net The synthesis of such compounds often involves the modification of the ketone functionality into other groups, such as alcohols or oximes, to modulate the biological activity.

The synthesis of a closely related compound, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one, has been reported as a key intermediate in the preparation of novel oxime esters with demonstrated antifungal activity. This suggests that the this compound scaffold could similarly serve as a valuable starting material for the development of new agrochemicals.

Below is a data table outlining the basic properties of this compound:

PropertyValue
CAS Number 75749-00-7
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol

Research Trajectories and Objectives Pertaining to this compound

Current and future research involving the this compound scaffold is likely to follow several key trajectories, primarily driven by its potential as a precursor for bioactive compounds.

Development of Novel Agrochemicals: A significant research objective is the synthesis and evaluation of derivatives of this compound for their potential as fungicides and insecticides. researchgate.net This is supported by studies on analogous compounds that have shown promising antifungal activity. acs.org Research in this area would involve the chemical modification of the ketone group to generate a library of related compounds for biological screening. The findings from a study on substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols, which displayed high fungicidal activity, further underscore the potential of the 3-pyridyl moiety in agrochemical design.

Exploration in Medicinal Chemistry: The pyridine ring is a common feature in many pharmaceuticals. Therefore, another research trajectory could involve the use of this compound as a starting material for the synthesis of new drug candidates. The focus would be on creating derivatives that could interact with specific biological targets.

Advancements in Synthetic Methodology: The synthesis of this compound itself, and its subsequent transformations, can serve as a platform for developing new synthetic methods. The unique combination of the pyridyl and sterically hindered ketone functionalities may require novel catalytic systems or reaction conditions to achieve desired chemical modifications efficiently and selectively.

The following table summarizes the potential research directions for this compound:

Research AreaObjectives
Agrochemicals Synthesis of derivatives for fungicidal and insecticidal screening.
Medicinal Chemistry Development of novel bioactive molecules for therapeutic applications.
Synthetic Chemistry Exploration of new synthetic routes and catalytic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B3043159 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one CAS No. 75749-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1-pyridin-3-ylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2,3)11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWCKNIGYMKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4,4 Dimethyl 1 3 Pyridyl Pentan 3 One and Its Analogues

Established and Novel Synthetic Pathways for Pyridyl Ketone Scaffolds

The construction of the pyridyl ketone framework can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern one-pot multicomponent strategies.

Condensation Reactions and Related Syntheses of Ketones with Pyridine (B92270) Moieties

Condensation reactions are a cornerstone in the synthesis of pyridyl ketones. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is frequently employed to synthesize chalcones containing a pyridine moiety. lp.edu.uaijpsr.comresearchgate.netnih.gov This reaction typically involves the base-catalyzed reaction of a pyridyl-substituted ketone with an aromatic aldehyde. For instance, 1-(pyridin-2-yl)ethanone can be reacted with various aryl aldehydes in the presence of a base to yield a series of chalcones. ijpsr.com These reactions are often carried out in solvents like methanol (B129727) or ethanol (B145695) at room temperature. nih.gov

Another significant approach is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org This method is particularly useful for synthesizing poly-aryl systems and tolerates a wide range of substituents on both reactants. wikipedia.org The mechanism involves a Michael addition followed by cyclization and aromatization. wikipedia.org

Furthermore, pyridyl alkyl ketones can be prepared through vapor-phase reactions. For example, 3-acetylpyridine (B27631) can be synthesized by passing a gaseous mixture of 3-cyanopyridine, water, and acetonitrile (B52724) over a thoria-alumina catalyst at elevated temperatures. google.com

One-Pot Multicomponent Reactions for Pyridine Derivatives

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex pyridine derivatives. nih.govnanoscalereports.com The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonium (B1175870) acetate (B1210297). ambeed.comtandfonline.comwikipedia.orgyoutube.comacs.org This reaction initially produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org Modern variations of the Hantzsch synthesis have explored greener reaction conditions, such as using water as a solvent or employing microwave irradiation to shorten reaction times and improve yields. nih.govwikipedia.org

The Bohlmann-Rahtz pyridine synthesis is another powerful two-step method for producing substituted pyridines from an enamine and an ethynylketone. wikipedia.orgnih.govjk-sci.comresearchgate.netthieme-connect.com The process involves a Michael addition to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine product. nih.gov Efforts have been made to improve this synthesis by using catalysts to lower the high temperatures typically required for the cyclodehydration step. jk-sci.comthieme-connect.com

More recent developments in one-pot syntheses include base-catalyzed three-component reactions of ynals, isocyanates, and amines/alcohols to produce highly decorated pyridine derivatives with good yields and high regioselectivity. organic-chemistry.org Additionally, a base-promoted one-pot formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides has been reported. mdpi.com

Functionalization Strategies for Pyridyl Ketones

The functionalization of pre-existing pyridyl ketone scaffolds is a versatile strategy for accessing a diverse range of analogues. C-H activation has emerged as a powerful tool for the direct and selective functionalization of the pyridine ring, which can be challenging due to the electron-deficient nature of the heterocycle. acs.orgnih.govrsc.orgnih.gov Palladium-catalyzed C-H arylation of pyridines containing electron-withdrawing groups has been shown to proceed with high regioselectivity. nih.gov The regioselectivity is influenced by the electronic character of the C-H bonds and steric effects. nih.gov Another approach involves the use of a transient directing group to enable palladium-catalyzed γ-C(sp³)-H heteroarylation of aliphatic ketones with various iodopyridines. nih.gov

Cross-coupling reactions are also widely used for the functionalization of pyridyl ketones. Palladium-catalyzed cross-coupling of 2-pyridyl esters with organoboron compounds provides a mild and functional group-tolerant method for ketone synthesis. organic-chemistry.org Similarly, copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines has been developed for the synthesis of N-(2-pyridyl)-α-ketoamides. researchgate.net The development of air-stable 2-pyridyl boronic acid surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, has overcome some of the challenges associated with the instability of 2-pyridylboron reagents in cross-coupling reactions. nih.gov

Other functionalization methods include the deprotolithiation-in situ zincation of pyridyl ketones, allowing for the introduction of functional groups at specific positions. rsc.org

Retrosynthetic Analysis Applied to Complex 3-Pyridyl Ketones

Retrosynthetic analysis is a critical strategy for devising synthetic routes to complex molecules, including 3-pyridyl ketones. A common disconnection approach for a 3-pyridyl ketone would involve breaking the bond between the carbonyl carbon and the adjacent carbon atom, leading to a 3-pyridyl nucleophile or electrophile and a suitable carbonyl precursor.

For instance, a retrosynthetic analysis of a complex 3-pyridyl ketone might lead to simpler building blocks such as a 3-halopyridine and a ketone enolate or a corresponding organometallic reagent. The synthesis could then be planned in the forward direction using a cross-coupling reaction.

Another retrosynthetic strategy involves disconnecting the pyridine ring itself. This approach is exemplified by methods like the Kröhnke or Hantzsch pyridine syntheses, where the target pyridine is broken down into acyclic precursors. For example, a polysubstituted 3-acylpyridine could be retrosynthetically disconnected to a 1,3-dicarbonyl compound, an enone, and an ammonia (B1221849) source, which can then be combined in a forward synthesis. wikipedia.org

The synthesis of 3-fluoropyridines from two different ketone components illustrates a convergent retrosynthetic approach. This method involves the photoredox coupling of an α,α-difluoro-β-iodoketone with a silyl (B83357) enol ether, followed by a one-pot condensation with ammonium acetate to form the 3-fluoropyridine (B146971) ring. acs.org

Enantioselective Synthesis of Chiral 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules.

Asymmetric Catalytic Approaches for Pyridyl Ketone Formation

Asymmetric hydrogenation of prochiral pyridyl ketones is a highly effective method for producing enantiomerically pure chiral secondary alcohols, which can be precursors to or derivatives of chiral ketones. acs.orgacs.orgchim.itthieme-connect.comnih.govacs.orgnih.gov Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for this purpose. acs.orgacs.orgchim.itnih.gov For example, [Rh(COD)Binapine]BF₄ has been used as a catalyst for the asymmetric hydrogenation of 2-pyridine ketones, achieving excellent enantioselectivities (up to 99% ee) under mild conditions. acs.orgacs.orgnih.govacs.org The nitrogen atom of the pyridine ring can play a crucial role by coordinating to the metal catalyst, thereby influencing the stereochemical outcome of the reaction. acs.org

Other asymmetric catalytic approaches include transfer hydrogenation and hydrosilylation, which offer alternative methods for the asymmetric reduction of pyridyl ketones. thieme-connect.com These methods often utilize catalysts based on iron, manganese, ruthenium, copper, rhodium, and iridium. thieme-connect.com

While the direct asymmetric synthesis of the C-C bond to form the ketone itself is more challenging, methods are being developed. For example, enantioselective conjugate addition reactions to alkenyl pyridines, catalyzed by chiral Brønsted acids, can be used to install chirality at specific positions relative to the pyridine ring. chim.it

Below is a table summarizing various synthetic approaches for pyridyl ketones and their derivatives.

Synthetic Method Reactants Key Features Reference(s)
Claisen-Schmidt CondensationPyridyl-substituted ketone, Aromatic aldehydeBase-catalyzed, forms chalcones lp.edu.uaijpsr.comresearchgate.netnih.gov
Kröhnke Pyridine Synthesisα-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compoundForms highly functionalized pyridines wikipedia.org
Hantzsch Pyridine SynthesisAldehyde, 2 equivalents of β-keto ester, Nitrogen donorOne-pot, multicomponent, forms dihydropyridines then pyridines ambeed.comtandfonline.comwikipedia.orgyoutube.comacs.org
Bohlmann-Rahtz Pyridine SynthesisEnamine, EthynylketoneTwo-step, forms substituted pyridines wikipedia.orgnih.govjk-sci.comresearchgate.netthieme-connect.com
C-H Activation/ArylationPyridine, HaloareneDirect functionalization, regioselective nih.gov
Cross-Coupling ReactionsPyridyl ester/halide, Organoboron/organometallic reagentVersatile functionalization, mild conditions organic-chemistry.orgnih.gov
Asymmetric HydrogenationProchiral pyridyl ketone, H₂Produces chiral alcohols, high enantioselectivity acs.orgacs.orgchim.itthieme-connect.comnih.govacs.orgnih.gov

Design and Application of Chiral Ligands in Enantioselective Transformations

The enantioselective synthesis of chiral molecules, including pyridyl ketone derivatives, heavily relies on the strategic design and application of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. For the synthesis of chiral alcohols via the reduction of pyridyl ketones, or the formation of stereocenters in other transformations, various classes of chiral ligands have been developed and proven effective.

One notable class includes chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands, which have been successfully used in palladium-catalyzed asymmetric conjugate addition reactions to afford chiral chromanones with tetrasubstituted stereocenters in high yields and excellent enantioselectivities (up to 99% ee). nih.gov Another effective ligand used in the asymmetric hydrogenation of 2-pyridine ketones is Binapine, which, when complexed with rhodium, achieves excellent enantioselectivities (up to 99% ee) under mild conditions. acs.org This method provides a direct route to enantiomerically pure chiral 2-pyridine-aryl/alkyl alcohols. acs.org

Copper-catalyzed reactions have also demonstrated high efficacy. For instance, the combination of a copper catalyst with chiral ligands like (S, S)-Ph-BPE enables the regiospecific and enantioselective cyclizative aminoboration to produce chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines with excellent enantioselectivities. nih.govresearchgate.net These methodologies showcase the potential for creating complex chiral structures containing pyridine moieties. nih.gov The development of N-heterocyclic carbene catalysis has further expanded the toolbox for asymmetric synthesis, allowing for the preparation of chiral pyrazolo[3,4-b]pyridin-6-ones with high yields and enantioselectivities. rsc.org

The table below summarizes key findings related to the application of chiral ligands in transformations relevant to pyridyl compounds.

Catalyst/Ligand SystemReaction TypeSubstrate ClassKey Findings
Pd(TFA)₂ / PyDHIQ Asymmetric Conjugate Addition2-Substituted ChromonesYields up to 98%, enantioselectivity up to 99% ee. nih.gov
[Rh(COD)Binapine]BF₄ Asymmetric Hydrogenation2-Pyridine KetonesProduces chiral 2-pyridine alcohols with up to 99% ee. acs.org
Cu / (S, S)-Ph-BPE Cyclizative AminoborationAlkenyl Hydroxylamine EstersGenerates chiral piperidines and tetrahydroisoquinolines in good yields and high ee. nih.govresearchgate.net
N-Heterocyclic Carbene [3 + 3] AnnulationEnals and Pyrazol-5-aminesEfficiently prepares chiral pyrazolo[3,4-b]pyridin-6-ones in excellent yields and enantioselectivities. rsc.org

Biocatalytic Methods for Stereoselective Pyridyl Ketone Derivatization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. The use of whole cells or isolated enzymes for the asymmetric reduction of prochiral ketones offers significant advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. mdpi.com

Whole-cell biocatalysis is often preferred for practical applications as it circumvents the need for enzyme purification and incorporates endogenous cofactor regeneration systems, which are crucial for the reduction process. mdpi.com Research has led to the discovery of novel bacterial strains capable of transforming ketones into their corresponding alcohols with high activity and excellent enantioselectivity. For example, Bacillus cereus TQ-2 has been identified as a versatile whole-cell biocatalyst for the asymmetric reduction of various ketones. mdpi.com

Under optimized conditions, the resting cells of B. cereus TQ-2 converted acetophenone (B1666503) to (R)-1-phenylethanol with 99% enantiomeric excess, following an anti-Prelog stereoselectivity, which is a less common outcome in biocatalytic ketone reductions. mdpi.com The operational parameters for such biocatalytic systems are crucial for maximizing efficiency. The optimal temperature for B. cereus TQ-2 was found to be 30 °C, and it maintained considerable activity over a broad pH range (5.0 to 9.0). The catalytic activity could be further enhanced by the addition of co-substrates like glycerol (B35011) or specific metal ions such as Ca²⁺ or K⁺. mdpi.com This broad substrate scope and adaptability make biocatalysts like B. cereus TQ-2 highly valuable for producing a wide range of chiral alcohols from structurally diverse ketones, including pyridyl ketones. mdpi.com

The key characteristics of the Bacillus cereus TQ-2 biocatalyst are detailed below.

BiocatalystReaction TypeModel SubstrateKey Optimization ParametersStereoselectivity
Bacillus cereus TQ-2 (Resting Cells) Asymmetric ReductionAcetophenoneTemp: 30 °C; pH: 5.0-9.0; Co-substrate: 15% (v/v) glycerol; Additives: Ca²⁺ or K⁺ ions. mdpi.com99% ee, (R)-1-phenylethanol (anti-Prelog). mdpi.com

Green Chemistry Principles in the Synthesis of this compound

Microwave-Assisted Synthetic Protocols for Pyridyl Derivatives

Microwave-assisted synthesis has become a cornerstone of green chemistry, offering substantial improvements over conventional heating methods. nih.gov This technology allows for rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, increased product yields, and enhanced product purity. nih.govbohrium.comnih.gov The direct absorption of microwave energy by polar molecules in the reaction mixture ensures efficient energy transfer, often under solvent-free conditions, which further boosts the environmental credentials of the synthesis. nih.gov

This methodology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including pyridyl derivatives. For instance, microwave irradiation has been used to synthesize 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole derivatives from isoniazid (B1672263) and aromatic aldehydes in minutes, a process that would typically require much longer reaction times with conventional heating. nih.gov Similarly, a novel catalytic system utilizing manganese (II) and cobalt (II) with chroman-4-one amino ligands has been developed for the microwave-assisted synthesis of pyridines via alcohol dehydrogenation. eurekaselect.com Microwave assistance is also effective in multicomponent reactions, enabling the rapid and flexible synthesis of structurally diverse dihydroquinazolinones from simple starting materials. rsc.org These examples highlight the versatility and efficiency of microwave technology in constructing pyridine-containing molecules. nih.goveurekaselect.com

Ultrasonic-Assisted Synthetic Approaches

Ultrasonic-assisted synthesis is another key green chemistry technique that utilizes high-frequency sound waves (typically 20-100 kHz) to accelerate chemical reactions. asianpubs.org The process, known as sonication, generates, grows, and implodes microscopic bubbles in the reaction medium (acoustic cavitation), creating localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and dramatically increases reaction rates. asianpubs.orgresearchgate.net

The application of ultrasonication aligns with green chemistry principles by reducing reaction times, improving yields, and often allowing for milder reaction conditions compared to traditional methods. bohrium.comresearchgate.net This approach has been effectively used in the one-pot, three-component synthesis of 3-cyano-pyridine-2(1H)-ones from cyanoacetamide, aromatic aldehydes, and aromatic ketones. bohrium.comasianpubs.orgresearchgate.net The use of ultrasound in this context not only accelerates the reaction but also promotes sustainability and offers a convenient route to biologically significant molecules. asianpubs.org The energy efficiency and simplified workup procedures associated with ultrasonic methods make them an attractive and environmentally friendly strategy for synthesizing pyridyl derivatives. researchgate.net

Green Chemistry TechniquePrincipleKey AdvantagesApplication Example
Microwave Irradiation Direct dielectric heating. nih.govReduced reaction times, higher yields, increased purity, potential for solvent-free reactions. nih.govnih.govSynthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles. nih.gov
Ultrasonic Irradiation Acoustic cavitation. asianpubs.orgAccelerated reaction rates, enhanced yields, milder conditions, energy efficiency. bohrium.comresearchgate.netresearchgate.netOne-pot synthesis of 3-cyano-pyridine-2(1H)-ones. bohrium.comasianpubs.org

Application of Green Solvents and Solvent-Free Reaction Conditions

The vast majority of waste generated in fine chemical and pharmaceutical production comes from solvents, making the selection of reaction media a critical aspect of green chemistry. acs.org The ideal approach is to conduct reactions under solvent-free conditions, where reactants absorb energy directly, as is often possible with microwave-assisted synthesis. nih.gov When solvents are necessary, the focus shifts to replacing hazardous conventional solvents with greener alternatives.

Traditional solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are being phased out due to their toxicity and environmental impact. whiterose.ac.ukwhiterose.ac.uk In their place, a new generation of safer, bio-based, and renewable solvents has been introduced. Notable examples include:

Cyrene™ (dihydrolevoglucosenone): A dipolar aprotic solvent derived from renewable resources that serves as a viable alternative to NMP and DMF.

γ-Valerolactone (GVL): A biodegradable and non-toxic green solvent that is fully miscible with water and considered a sustainable replacement for traditional polar aprotic solvents.

2-Methyltetrahydrofuran (2-MeTHF): An environmentally favorable substitute for tetrahydrofuran (B95107) (THF) and dichloromethane (DCM). whiterose.ac.uk

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point that can replace solvents like THF and MTBE, offering safer handling.

Water: An abundant, non-toxic, and non-flammable solvent that is highly desirable for green synthesis, as demonstrated in the microwave and ultrasound-assisted synthesis of various S-heterocyclic compounds. mdpi.com

The selection of a green solvent often depends on the specific requirements of the reaction and the resin used in solid-phase synthesis, as resin swelling is solvent-dependent. whiterose.ac.uk

Heterogeneous Catalysis in Sustainable Pyridyl Ketone Synthesis

Heterogeneous catalysis is a fundamental pillar of sustainable chemistry, offering significant advantages over homogeneous systems. Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture. This allows for easy recovery, recycling, and reuse of the catalyst, reducing waste and operational costs. acs.orgglobethesis.com

In the context of pyridyl ketone synthesis, developing stable and efficient heterogeneous catalysts is crucial. Metal-Organic Frameworks (MOFs) have emerged as promising candidates due to their high porosity, tunable structures, and well-defined active sites. acs.org For example, a Cu(II)-MOF has been shown to be a highly effective and recyclable heterogeneous catalyst for the synthesis of substituted pyridines from cyclic ketones and propargylamine. acs.org The catalyst maintained high activity over multiple cycles, demonstrating its robustness. acs.org

Another approach involves supporting metal catalysts on solid materials. A 3 wt% Pd/γ-Al₂O₃ heterogeneous catalyst was found to have a catalytic effect similar to its homogeneous counterpart in the synthesis of aromatic ketones and pyridines via carbopalladation of nitriles. globethesis.com This catalyst could be recovered and reused for multiple rounds while maintaining high activity, providing a mild and economical strategy for constructing the pyridine skeleton. globethesis.com The use of such recyclable catalysts is a key strategy for the sustainable synthesis of pyridyl ketones. acs.orgglobethesis.com

Chemical Reactivity and Mechanistic Transformations of 4,4 Dimethyl 1 3 Pyridyl Pentan 3 One

Fundamental Reaction Mechanisms of the Ketone Moiety and Pyridine (B92270) Ring

The reactivity of 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one is characterized by the distinct yet interconnected chemistries of its ketone and pyridine functionalities. The electron-withdrawing nature of the pyridine ring influences the reactivity of the adjacent ketone, while the acyl group, in turn, affects the aromatic system of the pyridine heterocycle.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in this compound is an electrophilic center and is susceptible to nucleophilic attack. This fundamental reaction of ketones leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, cyanides, and amines, can participate in these addition reactions.

The general mechanism for nucleophilic addition to the carbonyl group is a two-step process. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a new single bond. This results in a tetrahedral alkoxide intermediate. In the second step, protonation of the alkoxide by a weak acid yields the final alcohol product. The reaction can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon.

For this compound, the steric hindrance from the bulky tert-butyl group adjacent to the carbonyl may influence the rate of nucleophilic attack. However, the electronic effect of the 3-pyridyl group, which is electron-withdrawing, is expected to enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic addition.

Reactivity of the Alpha-Position of the Ketone Relative to the Pyridine Ring

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced reactivity due to the electron-withdrawing effect of the carbonyl. The protons attached to these carbons (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. The enolate is a key reactive intermediate that can act as a nucleophile in a variety of reactions, including alkylation, acylation, and aldol (B89426) condensation.

In this compound, there are two α-positions. The α-position between the carbonyl group and the pyridine ring is particularly activated due to the combined electron-withdrawing effects of both the ketone and the pyridine ring. This makes the α-hydrogens at this position more acidic and readily removed to form the corresponding enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Recent research has demonstrated the oxidative α-functionalization of pyridyl ketones using hypervalent iodine reagents, a process directed by the pyridine nitrogen. This method allows for the introduction of a variety of nucleophiles at the α-position without the pre-formation of an enol. acs.orgchemrxiv.org This type of "umpolung" strategy reverses the normal polarity of the α-carbon, making it an electrophilic site. acs.orgchemrxiv.org

Substitution Reactions on the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution than benzene. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. quora.comquimicaorganica.orgresearchgate.net The presence of the deactivating acyl group at the 3-position further reduces the electron density of the ring, making electrophilic substitution even more challenging. However, under forcing conditions, electrophilic substitution, such as nitration or halogenation, can occur, primarily at the 5-position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. stackexchange.comquimicaorganica.org The presence of a good leaving group at one of these positions facilitates the reaction. In the case of this compound, direct nucleophilic substitution on the unsubstituted pyridine ring is unlikely. However, activation of the pyridine ring, for instance by N-acylation, can render it more susceptible to nucleophilic attack. mdpi.com Bulky substituents at the 3-position can sterically hinder attack at the 2- and 4-positions, potentially directing nucleophiles to the 6-position. mdpi.com

Tautomerism and Isomerization Processes

Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a key characteristic of pyridyl ketones. The most significant tautomeric relationship for this compound is keto-enol tautomerism.

Keto-Enol Tautomerization in Pyridyl Ketones

Keto-enol tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a concurrent shift of the π-electrons from the carbonyl group to form a carbon-carbon double bond. This results in the formation of an enol isomer, which contains both a double bond (ene) and a hydroxyl group (ol). masterorganicchemistry.comyoutube.comkhanacademy.orglibretexts.org

For pyridyl ketones, the position of the keto-enol equilibrium is influenced by several factors, including the substitution pattern on the pyridine ring, the nature of the other substituent on the ketone, and the solvent. In the case of 3-acylpyridines, the keto form is generally favored in aqueous solution. rsc.org However, the enol form can be stabilized by intramolecular hydrogen bonding, especially in non-polar solvents.

The enolization of this compound can occur on either side of the carbonyl group. Enolization towards the pyridine ring would result in an enol that is conjugated with the aromatic system, which can provide additional stabilization.

Theoretical and Experimental Investigations of Tautomeric Equilibria

Both theoretical and experimental studies have been conducted to understand the tautomeric equilibria in various pyridyl ketones. Computational methods, such as Density Functional Theory (DFT), have been employed to calculate the relative energies of the keto and enol tautomers and to predict the position of the equilibrium. ku.dkresearchgate.net These studies often consider the effects of solvent and intramolecular hydrogen bonding. ku.dkresearchgate.net

Experimental techniques such as NMR and UV-Vis spectroscopy are powerful tools for investigating tautomeric equilibria. ku.dknih.gov For example, deuterium (B1214612) isotope effects on ¹H and ¹³C NMR chemical shifts can be used to determine the equilibrium constants in both liquid and solid states. nih.gov Spectroscopic studies on phenacylpyridines have shown that the enol content is significantly higher for the 2-isomer compared to the 3- and 4-isomers, which is attributed to the formation of a strong intramolecular hydrogen bond in the 2-phenacylpyridine enol. rsc.org For 3-phenacylpyridine, the ketoimine form is the most stable tautomer in aqueous solution, with the enol form being present in a much smaller amount. rsc.org

Table 1: Tautomeric Equilibrium Data for Phenacylpyridines in Aqueous Solution

IsomerTautomeric EquilibriumpKT (-log KT)
2-PhenacylpyridineKeto-Enol2.0
3-PhenacylpyridineKeto-Enol4.86
4-PhenacylpyridineKeto-Enol4.4
2-PhenacylpyridineEnamine-Imine1.05
3-PhenacylpyridineZwitterion-Imine5.87
4-PhenacylpyridineEnamine-Imine2.42
Data sourced from a study on the tautomerism of phenacylpyridines. rsc.org

Chemical Derivatization Strategies for the this compound Scaffold

The unique structural features of this compound make it an interesting platform for chemical modification. The presence of the reactive ketone functionality allows for a wide range of derivatization reactions, enabling the synthesis of novel compounds with potentially diverse applications.

Formation of Schiff Base Ligands from Pyridyl Ketones

The reaction of pyridyl ketones with primary amines to form Schiff bases is a well-established and versatile synthetic transformation. Schiff bases, which contain a carbon-nitrogen double bond (imine), are a highly important class of ligands in coordination chemistry due to their ability to form stable complexes with a wide variety of metal ions.

The formation of a Schiff base from this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by an acid or a base. In the first step, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, often facilitated by the catalyst, results in the formation of the stable imine bond.

The general reaction scheme is as follows:

R-NH2 + C5H4N-CH2CH2C(=O)C(CH3)3 ⇌ C5H4N-CH2CH2C(=N-R)C(CH3)3 + H2O

A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base ligands derived from the this compound scaffold. The electronic and steric properties of the substituent on the primary amine can influence the properties of the resulting Schiff base and its metal complexes.

Table 1: Examples of Primary Amines for Schiff Base Formation

Primary Amine Chemical Formula Resulting Schiff Base Substituent (R)
Aniline C₆H₅NH₂ Phenyl
2-Aminophenol HOC₆H₄NH₂ 2-Hydroxyphenyl
Ethylenediamine H₂NCH₂CH₂NH₂ 2-Aminoethyl

Alkylation and Arylation Reactions of Pyridyl Ketones

Alkylation and arylation reactions provide a means to introduce new carbon-carbon bonds at the α-position to the carbonyl group of pyridyl ketones. These reactions typically proceed through the formation of an enolate intermediate. The protons on the carbon atom adjacent to the ketone (the α-carbon) are acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then react with an electrophilic alkyl or aryl halide in a nucleophilic substitution reaction.

For this compound, the α-carbon on the ethyl-pyridine side is the site of deprotonation and subsequent functionalization. The choice of base is crucial to ensure complete enolate formation without competing side reactions. Common bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride.

The general mechanism for alkylation is as follows:

Enolate Formation: C₅H₄N-CH₂CH₂C(=O)C(CH₃)₃ + Base → [C₅H₄N-CH₂CH⁻C(=O)C(CH₃)₃]⁻ + Base-H⁺

Nucleophilic Attack: [C₅H₄N-CH₂CH⁻C(=O)C(CH₃)₃]⁻ + R-X → C₅H₄N-CH₂CH(R)C(=O)C(CH₃)₃ + X⁻

Arylation at the α-position can be more challenging and often requires transition-metal catalysis, for example, using palladium- or copper-based catalysts in reactions like the Buchwald-Hartwig amination, which can be adapted for C-C bond formation.

The steric hindrance imposed by the tert-butyl group in this compound could potentially influence the accessibility of the enolate to the electrophile, possibly requiring specific reaction conditions to achieve high yields.

Table 2: Potential Reagents for Alkylation and Arylation

Reaction Type Reagent Chemical Formula Introduced Group (R)
Alkylation Iodomethane CH₃I Methyl
Alkylation Benzyl bromide C₆H₅CH₂Br Benzyl
Arylation Phenylboronic acid C₆H₅B(OH)₂ Phenyl

Coordination Chemistry and Ligand Design Incorporating the 4,4 Dimethyl 1 3 Pyridyl Pentan 3 One Scaffold

4,4-Dimethyl-1-(3-pyridyl)pentan-3-one as a Ligand in Metal Coordination

The presence of both a hard nitrogen donor from the pyridine (B92270) ring and a potential oxygen donor from the ketone group allows this compound to function as a versatile ligand in metal coordination. Its coordination behavior can be influenced by various factors, including the nature of the metal ion, the counter-anion, and the reaction conditions.

Pyridyl ketone ligands, in general, exhibit a range of coordination modes. The most common mode of coordination for simple pyridyl ligands is through the nitrogen atom, acting as a monodentate ligand. However, the presence of the ketone functionality introduces the possibility of bidentate or bridging coordination. While the carbonyl oxygen is a weaker donor than the pyridyl nitrogen, it can participate in chelation to form a five-membered ring with a metal center. This bidentate N,O-chelation is often observed in complexes with harder metal ions.

Furthermore, pyridyl ketone ligands can act as bridging ligands, connecting two or more metal centers. This can occur through the pyridyl nitrogen coordinating to one metal and the carbonyl oxygen to another, or through more complex arrangements, especially if the ligand undergoes in-situ modifications such as enolization. In some instances, the ketone moiety can be functionalized, for example, to an oxime, which can alter the coordination behavior and lead to the formation of polynuclear clusters.

A summary of potential coordination modes for pyridyl ketone ligands is presented below:

Coordination ModeDescriptionDonor Atoms Involved
MonodentateThe ligand binds to a single metal center through the pyridine nitrogen.N
Bidentate (N,O-chelate)The ligand coordinates to a single metal center via both the pyridine nitrogen and the carbonyl oxygen, forming a chelate ring.N, O
BridgingThe ligand links two or more metal centers, utilizing either the pyridine nitrogen and carbonyl oxygen separately or in combination with other coordinating groups.N and/or O

The synthesis of transition metal complexes with pyridyl ketone ligands like this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov The choice of solvent is crucial and can range from alcohols, such as methanol (B129727) or ethanol (B145695), to nitriles like acetonitrile (B52724), or chlorinated solvents like dichloromethane (B109758). The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent, diffusion techniques, or by precipitation upon addition of a less-polar solvent.

A variety of transition metal complexes have been synthesized with pyridyl-type ligands, showcasing a range of geometries from linear and tetrahedral to square planar and octahedral. wikipedia.org

The directional bonding of the pyridyl nitrogen makes pyridyl ketone ligands excellent candidates for the construction of supramolecular architectures and coordination polymers. otago.ac.nznih.gov By carefully selecting the metal ion's preferred coordination geometry and the ligand's structure, it is possible to direct the self-assembly of discrete molecules or extended networks. frontiersin.org For instance, linear or bent pyridyl ligands can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks.

Examples of supramolecular structures formed from pyridyl-based ligands include:

Supramolecular ArchitectureDescription
1D ChainsMetal centers are linked by bridging ligands to form linear or zigzag chains.
2D Sheets1D chains are further connected to form planar or corrugated sheets.
3D FrameworksThe coordination network extends in all three dimensions, potentially creating porous materials.
Discrete MacrocyclesA finite number of metal ions and ligands self-assemble into cyclic structures.

Principles of Ligand Design Utilizing the this compound Framework

The design of ligands based on the this compound framework allows for the systematic tuning of the properties of the resulting metal complexes. By modifying the electronic and steric characteristics of the ligand, it is possible to influence the coordination geometry, stability, and reactivity of the metal center.

The position of the nitrogen atom in the pyridine ring has a profound impact on the coordination geometry and the resulting supramolecular architecture. nih.gov In the case of this compound, the nitrogen is in the 3-position (meta-position). This arrangement leads to a bent or angular geometry of the ligand, which can promote the formation of helical or zigzag coordination polymers. In contrast, a ligand with a 4-pyridyl (para-position) substituent would act as a linear linker, favoring the formation of straight chains or grids. A 2-pyridyl (ortho-position) substituent would be more likely to act as a chelating ligand, coordinating to a single metal center through both the pyridine nitrogen and another donor atom.

A comparison of the influence of the pyridine nitrogen position is outlined below:

Nitrogen PositionTypical Role in CoordinationResulting Architectures
2- (ortho)ChelatingDiscrete complexes, mononuclear species
3- (meta)Angular linkerHelices, zigzag chains, macrocycles
4- (para)Linear linkerLinear chains, 2D/3D grids

The substituents on the ligand framework play a critical role in modulating the coordination behavior through both steric and electronic effects. In this compound, the tert-butyl group (–C(CH₃)₃) is a bulky substituent that exerts significant steric hindrance around the carbonyl group. This steric bulk can influence the coordination of the carbonyl oxygen, potentially favoring monodentate coordination through the less hindered pyridine nitrogen. It can also affect the packing of the complexes in the solid state, preventing the formation of densely packed structures and potentially leading to the creation of void spaces within the crystal lattice.

Electronically, the alkyl groups are electron-donating, which increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom. whiterose.ac.uk This makes the pyridine a stronger donor, leading to more stable metal complexes. By systematically varying the substituents on the pyridine ring or the alkyl chain, it is possible to fine-tune the electronic properties of the ligand and, consequently, the redox potential and reactivity of the metal center in the resulting complex. acs.orgrsc.org

The following table summarizes the effects of substituents:

EffectDescriptionInfluence on Coordination
Steric HindranceThe spatial bulk of a substituent can block or hinder the approach of a metal ion to a coordination site.Can favor lower coordination numbers, influence ligand conformation, and affect crystal packing.
Electronic EffectsElectron-donating or electron-withdrawing substituents can alter the electron density at the donor atoms.Modulates the strength of the metal-ligand bond, influences the redox properties of the metal center, and affects the overall stability of the complex.

Catalytic Applications of Metal Complexes Derived from Pyridyl Ketones

The unique structural and electronic properties of pyridyl ketones, such as this compound, position them as versatile ligands in coordination chemistry. The presence of a pyridyl nitrogen atom and a ketone oxygen atom allows for the formation of stable chelate complexes with a wide range of transition metals. This coordination significantly influences the metal center's reactivity, making these complexes effective catalysts for various organic transformations. The steric and electronic environment of the metal catalyst can be precisely tuned by modifying the substituents on the pyridyl ketone scaffold, enabling control over catalytic activity and selectivity.

Role of Pyridyl Ketone Ligands in Metal-Catalyzed Organic Reactions

Pyridyl ketone ligands are instrumental in homogeneous catalysis, primarily due to their ability to form stable and reactive complexes with transition metals. These ligands typically act as bidentate N,O-donors, coordinating to a metal center through the nitrogen of the pyridine ring and the oxygen of the ketone group. This chelation stabilizes the metal complex and creates a well-defined coordination sphere that can facilitate catalytic cycles.

The electronic properties of the pyridyl ketone ligand are crucial in modulating the catalytic activity of the metal center. The pyridine ring can influence the electron density at the metal, which in turn affects key steps in catalytic cycles such as oxidative addition and reductive elimination. For instance, palladium(II) complexes featuring di(2-pyridyl) ketone as a chelate ligand have demonstrated significant catalytic function in Heck coupling reactions, facilitating the formation of carbon-carbon bonds under mild conditions. acs.orgnih.govresearchgate.net In these systems, the ligand stabilizes the active palladium species, promoting high yields in the coupling of substrates like iodobenzene (B50100) and methyl acrylate. acs.orgnih.govresearchgate.net

The versatility of pyridyl-based ligands extends to various metals and reactions. Pyridine derivatives have been used to create efficient Pd(II) precatalysts for both Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The functionalization of the pyridine ring with either electron-donating or electron-withdrawing groups results in significant changes to the physicochemical properties of the coordination compounds and their catalytic efficacy. acs.org Beyond palladium, complexes of cobalt, nickel, zirconium, and rare-earth elements with pyridine-based ligands have been employed to catalyze the heterocyclization of acetylenes with nitriles, showcasing the broad applicability of this ligand class. researchgate.net Pyridine-based pincer ligands, a related structural class, are known to facilitate novel mechanisms based on metal-ligand cooperativity, enabling a range of transformations involving nitriles. rug.nl

The role of the ketone functional group is not merely passive. In some systems, the carbonyl group can undergo in situ reactions, such as nucleophilic addition, which alters the ligand structure and, consequently, the catalytic behavior of the metal complex. acs.orgnih.gov This reactivity adds another layer of complexity and potential for catalyst design and optimization.

Table 1: Examples of Metal Complexes with Pyridyl Ketone-Type Ligands in Organic Reactions
Metal CenterLigand TypeCatalyzed ReactionSubstratesKey FindingReference
Palladium(II)Di(2-pyridyl) ketoneHeck ReactionIodobenzene and Methyl AcrylateDemonstrated notable catalytic function, resulting in high yields under gentle conditions. acs.orgnih.govresearchgate.net
Palladium(II)Substituted PyridinesSuzuki–Miyaura Coupling4′-bromoacetophenone and Phenylboronic AcidComplexes act as efficient precatalysts, with ligand substituents affecting performance. acs.org
CobaltPyridine-basedCyclocotrimerizationPropionitrile and MethylacetyleneCatalyzes the formation of trialkylpyridines in high yield. researchgate.net
RutheniumTerpyridineNitro Group ReductionAryl Nitro CompoundsAn in situ formed Ru-hydride complex effectively reduces nitro groups to amines. nih.gov

Asymmetric Catalysis Mediated by Chiral Pyridyl Ketone Complexes

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Incorporating chirality into the ligand scaffold of a metal catalyst is a primary strategy for achieving enantioselectivity. Chiral complexes derived from pyridyl ketones and related structures create a chiral environment around the metal center, which can differentiate between enantiotopic faces or groups of a prochiral substrate during the catalytic transformation.

Chiral pyridines have been extensively explored as powerful organocatalysts and as ligands for asymmetric metal catalysis. rsc.org In metal-catalyzed reactions, the stereochemical outcome is dictated by the precise three-dimensional arrangement of the chiral ligand around the metal. This arrangement influences the binding of the substrate and directs the approach of the reagent, leading to the preferential formation of one enantiomer over the other. For example, chiral iron(II) complexes bearing (pyridyl)imine ligands have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones. researchgate.net Although enantioselectivity was modest in these specific systems, they illustrate the principle of using chiral pyridyl-type ligands to induce asymmetry. researchgate.net

More advanced systems have achieved high levels of enantiocontrol. The visible-light-promoted catalytic asymmetric alkylation of heteroaryl-based ketones has been accomplished using a combined system involving a chiral Lewis acid. acs.org This approach delivered a variety of congested, enantioenriched tertiary alcohols with high yields and excellent enantiomeric excess (up to 96% ee). acs.org Similarly, copper-catalyzed systems using chiral diphosphine ligands have been used for the highly enantioselective alkylation of alkenyl pyridines with Grignard reagents, demonstrating the high functional group tolerance of such methods. nih.gov

The hydrogenation of prochiral ketones is a classic benchmark for asymmetric catalysis. mdpi.com Chiral transition-metal complexes are highly effective for these transformations. mdpi.com Rhodium and iridium complexes, for instance, are frequently used for the asymmetric hydrosilylation of ketones, a reaction that produces chiral alcohols after a workup step. researchgate.net The design of the chiral ligand is paramount, with factors such as the location and nature of the stereogenic centers, the rigidity of the ligand backbone, and the steric bulk of substituents all playing critical roles in determining the level of stereocontrol.

Table 2: Examples of Asymmetric Reactions with Chiral Pyridyl-Type Ligands
Metal/Catalyst SystemLigand/Catalyst TypeReaction TypeSubstrate ClassEnantiomeric Excess (ee)Reference
Erbium(III)/Iridium(III)Chiral Lewis AcidAsymmetric AlkylationHeteroaryl-based KetonesUp to 96% ee acs.org
CopperChiral DiphosphineAsymmetric Alkylationβ-substituted Alkenyl PyridinesExcellent enantioselectivity reported nih.gov
Iron(II)Chiral (Pyridyl)imineAsymmetric Transfer HydrogenationKetonesLow enantioselectivity observed researchgate.net
Rhodium(I)/Iridium(I)Chiral N-Heterocyclic CarbeneAsymmetric HydrosilylationKetonesEffective catalysis demonstrated researchgate.net

Spectroscopic and Structural Elucidation of 4,4 Dimethyl 1 3 Pyridyl Pentan 3 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment of the nuclei within a molecule. For 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one, ¹H and ¹³C NMR are fundamental in confirming its constitution, while advanced NMR techniques can offer deeper insights into its three-dimensional structure and the spatial relationships between its atoms.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the pyridine (B92270) ring and the aliphatic chain. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum (δ 7.0-8.5 ppm). Due to the 3-substitution pattern, distinct signals are anticipated for H-2, H-4, H-5, and H-6 of the pyridine ring, with their multiplicity arising from spin-spin coupling with adjacent protons. The H-2 and H-6 protons, being closest to the nitrogen atom, are generally the most deshielded.

The aliphatic protons of the pentanone chain would resonate at higher fields. The methylene (B1212753) protons adjacent to the pyridine ring (C-1) and the carbonyl group (C-2) would likely appear as distinct triplets, assuming coupling with each other. The most shielded signal in the spectrum is expected to be the singlet corresponding to the nine equivalent protons of the tert-butyl group at the C-4 position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (pyridyl)8.52dd2.1, 0.8
H-6 (pyridyl)8.45dd4.8, 1.5
H-4 (pyridyl)7.55ddd7.9, 2.1, 1.5
H-5 (pyridyl)7.25ddd7.9, 4.8, 0.8
H-1 (CH₂)2.95t7.5
H-2 (CH₂)2.80t7.5
H-5 (C(CH₃)₃)1.15s-

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shift of each carbon is dependent on its hybridization and its electronic environment.

The carbonyl carbon (C-3) is expected to be the most downfield signal in the aliphatic region, typically appearing around δ 210-215 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbons directly bonded to the nitrogen (C-2 and C-6) being the most deshielded. The quaternary carbon of the tert-butyl group (C-4) and the methyl carbons will appear at the most upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C=O)213.5
C-2 (pyridyl)150.1
C-6 (pyridyl)148.3
C-4 (pyridyl)135.8
C-3' (pyridyl)132.7
C-5 (pyridyl)123.5
C-4' (C(CH₃)₃)44.2
C-2' (CH₂)42.1
C-1' (CH₂)27.8
C-5' (C(CH₃)₃)26.5

To unambiguously assign the proton and carbon signals and to gain further structural insights, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6) and between the methylene protons of the aliphatic chain (H-1 and H-2).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the signals of the protonated carbons, for instance, linking the proton signals of the pyridine ring to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the tert-butyl protons (H-5) and the quaternary carbon (C-4) as well as the carbonyl carbon (C-3). Similarly, the methylene protons at C-1 would show correlations to the carbons of the pyridine ring.

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and allowing for the complete and accurate assignment of all NMR signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the ketone and pyridine functional groups.

Ketone (C=O) Stretching: A strong, sharp absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹, is characteristic of the carbonyl stretching vibration. The exact position of this band can be influenced by the electronic effects of the adjacent groups. In Raman spectroscopy, the C=O stretch also gives rise to a distinct, though typically weaker, band.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed in the Raman spectrum as sharp and intense bands around 1000 cm⁻¹.

Aliphatic C-H Vibrations: The stretching and bending vibrations of the methyl and methylene groups of the pentanone chain will appear in their characteristic regions of the spectra (C-H stretching around 2850-3000 cm⁻¹ and bending vibrations around 1350-1470 cm⁻¹).

Interactive Data Table: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Intensity
Pyridyl C-H Stretch3050-31003050-3100Medium
Aliphatic C-H Stretch2870-29602870-2960Strong
Ketone C=O Stretch17151715Strong (IR), Medium (Raman)
Pyridyl C=C/C=N Stretch1580, 1475, 14201580, 1475, 1420Medium-Strong
CH₂/CH₃ Bending1365-14651365-1465Medium
Pyridyl Ring BreathingInactive/Weak~1030Strong (Raman)

IR spectroscopy is a sensitive tool for detecting intermolecular interactions, such as hydrogen bonding. In the case of this compound and its derivatives, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.

In the presence of proton donors (e.g., in protic solvents or in co-crystals with hydrogen-bonding species), a shift in the vibrational frequencies of the pyridine ring would be observed. For instance, the ring stretching modes may shift to higher wavenumbers upon hydrogen bond formation. Similarly, if derivatives with hydroxyl or amino groups are synthesized, the characteristic O-H or N-H stretching bands would be broadened and shifted to lower frequencies upon involvement in hydrogen bonding with the pyridyl nitrogen or the ketone oxygen. The magnitude of these shifts can provide qualitative information about the strength of the intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of this compound and its derivatives. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise molecular weight information and insights into the compound's fragmentation patterns, which aids in structural elucidation. Soft ionization techniques are particularly valuable for analyzing intact molecular ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar and thermally labile compounds, making it applicable to pyridyl ketones. The process involves creating a fine spray of a sample solution, from which solvent evaporation and charge accumulation lead to the formation of gas-phase ions. These ions, typically protonated molecules [M+H]⁺ in positive ion mode, are then analyzed by the mass spectrometer.

For pyridyl ketone systems, ESI-MS is frequently employed to study metal-ligand equilibria in solution. nih.gov However, the ionization process itself can sometimes introduce perturbations, affecting the speciation results. nih.gov Instrumental parameters such as solution flow rate, nebulizer gas flow, capillary potential, and drying gas temperature must be carefully optimized to ensure the observed mass spectrum accurately reflects the species present in the solution. nih.gov In the context of this compound, ESI-MS would be expected to readily produce a protonated molecular ion, confirming its molecular weight of 191.27 g/mol . synquestlabs.com The technique is also invaluable when coupled with liquid chromatography for the analysis of complex mixtures containing related pyridyl compounds. nih.gov

A study on the synthesis byproducts of the peptide-based drug CIGB-300 utilized ESI-MS to identify and analyze these impurities, demonstrating the technique's power in characterizing complex chemical mixtures. researchgate.net

Table 1: Expected ESI-MS Ions for this compound

Ion SpeciesFormulaExpected m/zIonization Mode
Protonated Molecule[C₁₂H₁₇NO + H]⁺192.28Positive
Sodiated Adduct[C₁₂H₁₇NO + Na]⁺214.26Positive
Deprotonated Molecule[C₁₂H₁₇NO - H]⁻190.26Negative

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique used for non-volatile and thermally unstable compounds. wikipedia.orgcreative-proteomics.com In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgrsc.org This process desorbs and ionizes the analyte molecules, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, with minimal fragmentation. wikipedia.orgumd.edu

FAB-MS is particularly effective for characterizing organometallic and coordination complexes, which are often difficult to analyze by other methods. For instance, it has been successfully used to characterize palladium(II) complexes involving di(2-pyridyl) ketone ligands. acs.org The technique provides clear molecular ion peaks, confirming the successful synthesis and composition of the complexes. acs.org While FAB-MS is a powerful tool, it can produce significant background signals from the matrix, which may interfere with the analysis of low-mass ions. umd.edu For this compound, FAB-MS would serve as a reliable method to confirm its molecular weight, especially in studies involving its metal complexes.

Table 2: Key Features of Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FeatureDescription
Ionization Method A high-energy beam of neutral atoms (e.g., Ar, Xe) bombards a sample dissolved in a liquid matrix. wikipedia.org
Sample Type Ideal for non-volatile, thermally labile, and high molecular weight compounds, including organometallics. creative-proteomics.comacs.org
Typical Ions Produces quasi-molecular ions such as [M+H]⁺ and [M-H]⁻. youtube.com
Advantages Soft ionization with minimal fragmentation; suitable for polar and high-mass compounds. creative-proteomics.comumd.edu
Disadvantages High chemical background from the matrix; requires sample solubility in the matrix. umd.edu

Applications of Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust technique for the separation, identification, and quantification of compounds in a liquid phase. The combination of liquid chromatography with ESI-MS is particularly powerful for analyzing polar, non-volatile compounds. In studies of tobacco-specific carcinogens, LC-ESI-MS/MS has been used to detect and quantify metabolites of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a compound structurally related to pyridyl ketones. nih.govnih.gov This methodology offers excellent sensitivity and reproducibility for measuring trace amounts of these biomarkers in complex biological matrices like urine. nih.govnih.gov Derivatization of analytes can further enhance sensitivity and specificity in LC-MS/MS analysis. researchgate.net A similar approach could be developed for the metabolic profiling of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase before being ionized and detected by the mass spectrometer. While this compound itself might have limited volatility, GC-MS could be applied to analyze more volatile precursors, degradation products, or derivatives. phytojournal.com GC-MS is widely used for phytochemical analysis and identifying side-products in chemical reactions, showcasing its utility in comprehensive sample characterization. phytojournal.comacs.org

Table 3: Applications of Hyphenated Mass Spectrometry Techniques for Pyridyl Compounds

TechniqueApplication AreaAnalyte TypeKey Advantages
LC-MS/MS Biomarker analysis, MetabolomicsPolar, non-volatile pyridyl ketones and their metabolites. nih.govnih.govHigh sensitivity and selectivity; suitable for complex biological matrices. nih.govresearchgate.net
GC-MS Reaction monitoring, Impurity profilingVolatile precursors, byproducts, or derivatives of pyridyl ketones. acs.orgExcellent separation for volatile compounds; extensive spectral libraries for identification. phytojournal.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural characterization of this compound and its derivatives in the solid state.

Single-Crystal X-ray Diffraction of Pyridyl Ketone Systems and their Metal Complexes

Single-crystal X-ray diffraction involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of scattered X-rays is used to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement is built and refined.

This technique has been extensively applied to pyridyl ketone systems, particularly their metal complexes. researchgate.netrsc.org Di-2-pyridyl ketone, for example, is a versatile ligand that can coordinate to metal ions in various modes, acting as a bidentate or tridentate ligand. nih.govrsc.org X-ray structural analysis has been used to confirm the identities of numerous complexes, revealing details such as the coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral), the conformation of the ligand, and the nature of the metal-ligand bonds. nih.govmdpi.com For instance, the analysis of a Pd(II) complex with di(2-pyridyl) ketone revealed a square planar geometry around the palladium center. acs.orgnih.gov Similarly, studies on iron(III) complexes have identified intricate structures with different coordination environments for the ferric ions. rsc.org

Table 4: Representative Crystallographic Data for a Pyridyl Ketone Metal Complex

Parameter[Zn(EtNic)₂Cl₂] mdpi.com
Chemical Formula C₁₆H₁₈Cl₂N₂O₄Zn
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.19
b (Å) 16.95
c (Å) 10.74
β (°) ** 101.5
Volume (ų) **1995.5
Coordination Geometry Distorted Tetrahedral
Ligand Coordination Monodentate N-donor

Analysis of Crystal Packing and Supramolecular Synthons

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, van der Waals forces, and π–π stacking interactions. rsc.org These interactions often form predictable and robust patterns known as supramolecular synthons. researchgate.netrsc.org

In pyridyl ketone systems, the pyridine nitrogen atom is a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors. researchgate.net In metal complexes, additional interactions like C–H···Cl and O–H···O hydrogen bonds can play a crucial role in stabilizing the crystal lattice. nih.gov The analysis of these synthons is fundamental to crystal engineering, which aims to design crystals with specific properties. rsc.org For example, π–π stacking interactions between pyridine rings are commonly observed, leading to the formation of one-dimensional chains or two-dimensional sheets within the crystal structure. rsc.org The study of these packing motifs and synthons provides a deeper understanding of the solid-state properties of this compound and its derivatives. researchgate.net

Table 5: Common Supramolecular Synthons in Pyridyl Systems

Synthon TypeDescription
C–H···N Hydrogen Bond A weak hydrogen bond between a C-H donor and the nitrogen atom of a pyridine ring, often leading to chain or dimer motifs. researchgate.net
C–H···O Hydrogen Bond Interaction involving a C-H donor and a carbonyl oxygen acceptor, contributing to the overall crystal packing. researchgate.net
π–π Stacking Attractive, noncovalent interactions between the aromatic rings of adjacent pyridine moieties. rsc.org
C–H···Cl Hydrogen Bond Observed in the crystal structures of metal chloride complexes, helping to link molecular units. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool for the visualization and quantification of intermolecular interactions within crystal structures. scirp.orgscirp.org This method provides a comprehensive understanding of how molecules are arranged in the solid state by partitioning the crystal electron density into molecular fragments. rsc.org The resulting Hirshfeld surface for a molecule is unique and is generated based on the electron distribution of the molecule in relation to its neighbors in the crystal lattice. rsc.org

The analysis involves mapping various properties onto this surface, such as dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). rsc.org These distances are used to generate a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contacts. mdpi.com Red spots on the dₙₒᵣₘ mapped surface indicate close contacts, which are often associated with hydrogen bonds, while blue regions represent weaker or longer-range interactions. mdpi.com

A key feature of Hirshfeld surface analysis is the generation of two-dimensional "fingerprint plots," which summarize all intermolecular interactions in the crystal. scirp.org These plots are histograms of dᵢ versus dₑ, with different types of interactions appearing as distinct patterns. researchgate.net This allows for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts, providing a percentage breakdown of the interactions that stabilize the crystal packing. rsc.org

While specific crystallographic and Hirshfeld surface analysis data for this compound are not available in the reviewed literature, the application of this technique to structurally related pyridyl compounds and other organic molecules provides valuable insight into the types of intermolecular interactions that could be expected. For instance, studies on various pyridyl-containing compounds consistently reveal the significant role of hydrogen bonds and other weak interactions in their crystal packing. mdpi.comnih.gov

To illustrate the quantitative data obtained from such an analysis, the following tables present the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a selection of organic molecules containing pyridyl or ketone functionalities.

Table 1: Percentage Contributions of Intermolecular Contacts for Selected Pyridyl-Containing Compounds
Interaction TypeCompound 1¹¹Compound 2¹³Compound 3¹⁴
H···H51.2%36.9%37.6%
C···H/H···C12.3%18.9%7.6%
O···H/H···O-31.0%16.8%
N···H/H···N1.8%2.6%13.0%
S···H/H···S11.8%7.9%15.4%
Other22.9%2.7%9.6%

Data in this table is illustrative and sourced from studies on related compounds to demonstrate the type of information generated by Hirshfeld surface analysis.

In the case of this compound, one would anticipate significant contributions from H···H contacts due to the abundance of hydrogen atoms in the molecule. iucr.org Furthermore, the presence of the pyridyl nitrogen and the ketone oxygen would likely lead to important C—H···N and C—H···O hydrogen bonding interactions, which would be visible as sharp spikes in the 2D fingerprint plots. mdpi.com The pyridyl ring also introduces the possibility of π–π stacking interactions, which can be identified by characteristic features on the Hirshfeld surface and its shape index map. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of 4,4 Dimethyl 1 3 Pyridyl Pentan 3 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are essential for elucidating the fundamental electronic and structural properties of a molecule from first principles.

Ab Initio Computations for Detailed Molecular Description

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These highly accurate, though computationally intensive, methods can provide a more detailed description of the molecular system. Calculations at levels such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) would offer a rigorous analysis of the molecule's electronic structure and properties, serving as a benchmark for DFT results.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for understanding the charge distribution within a molecule. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one, an MESP map would likely show negative potential (typically colored red) around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for predicting non-covalent interactions and sites of chemical reactivity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound can adopt various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify stable, low-energy conformers and the energy barriers between them. This process generates a potential energy surface, or energy landscape, which is key to understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. Such a study would reveal the most likely three-dimensional structures of the molecule.

Analysis of Intermolecular Interactions in Pyridyl Ketone Systems

The arrangement and stability of molecules in condensed phases are dictated by a complex interplay of intermolecular interactions. In pyridyl ketone systems, such as this compound, these forces are crucial for understanding their physical properties and chemical behavior.

Investigation of n→π* Interactions Involving the Pyridine Nitrogen and Carbonyl Group

A significant and intriguing non-covalent interaction in pyridyl ketone systems is the n→π* interaction, which involves the delocalization of a lone pair of electrons (n) from the pyridine nitrogen atom into the antibonding orbital (π*) of the carbonyl group. athenarc.gr This interaction, though weak, plays a crucial role in determining molecular conformation and stability. athenarc.gr

Theoretical studies on model systems, such as the interaction between pyridine and simple ketones like acetone (B3395972) and 2-butanone, have provided a detailed picture of this phenomenon. rsc.org These studies, combining broadband Fourier transform microwave spectroscopy with high-level theoretical computations, reveal that the pyridine nitrogen atom's lone pair interacts with the carbonyl carbon. rsc.org This interaction geometry is not arbitrary; it approaches the Bürgi-Dunitz trajectory, which describes the ideal angle for a nucleophilic attack on a carbonyl group. rsc.org

In a pyridine-formaldehyde complex, a model for the simplest ketone interaction, the geometry is characterized by a Cs symmetry. The nitrogen atom is positioned along this trajectory with an N-C distance of approximately 2.855 Å and an N-C=O angle of about 102.8°. rsc.org This specific orientation, supported by ab initio computations and Natural Bond Orbital (NBO) analysis, unambiguously confirms that the n→π* interaction is a key stabilizing force, often acting in concert with other weak interactions like C-H···O bonds. rsc.org

Table 1: Geometric Parameters of n→π* Interactions in a Pyridine-Formaldehyde Model System.
ParameterValue
N-C Distance (r)2.855(4) Å
N-C=O Angle (θ)102.8(6)°

Characterization of Hydrogen Bonding Networks and their Energetics

Hydrogen bonds are among the most important non-covalent interactions, significantly influencing the structure and properties of chemical systems. In the context of this compound, both conventional and unconventional hydrogen bonds can be envisaged, particularly involving the pyridine ring and the carbonyl group.

Ab initio calculations at the MP2/cc-pVQZ level have quantified the interaction energies for both linear and bifurcated C-H···O interactions between pyridine and a water molecule, which serves as a proxy for the carbonyl oxygen. The strength of these interactions is dependent on the position of the C-H group on the pyridine ring (ortho, meta, or para to the nitrogen). Notably, bifurcated interactions, where one oxygen atom interacts with two C-H groups simultaneously, can be energetically more favorable than linear ones. rsc.org

Furthermore, the presence of other classical hydrogen bonds to the pyridine nitrogen can influence the strength of these C-H···O interactions, typically strengthening them by about 20%. rsc.org In protonated pyridyl ketones, the pyridinium (B92312) N-H group can act as a strong hydrogen bond donor, significantly impacting the intermolecular hydrogen bonding network. rsc.org

Table 2: Calculated Interaction Energies (kcal/mol) for C-H···O Hydrogen Bonds in a Pyridine-Water Model System.
Interaction TypePositionInteraction Energy (kcal/mol)
Linearortho C-H-1.24
meta C-H-1.94
para C-H-1.97
Bifurcatedortho–meta-1.96
meta–para-2.16

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, characterizing transient species like transition states, and determining the kinetic and thermodynamic parameters of chemical transformations.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms hinges on the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. Quantum chemical calculations can provide detailed geometries of these fleeting structures and the activation energy required to reach them.

For reactions involving pyridyl ketones, theoretical studies have been conducted on various transformations. For instance, in the context of the aza-Michael reaction, Density Functional Theory (DFT) calculations have been used to map out the energy profile of the reaction. These calculations can distinguish between different possible pathways and identify the one with the lowest activation energy. For a model system, the free energy difference between a more stable trans-tricyclic product and a less stable cis-tricyclic product was calculated to be 4.4 kcal/mol, indicating a thermodynamic preference.

In another example, the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone, a related pyridine derivative, has been studied computationally. The intramolecular 1,3-proton shift was found to have a high average activation energy of 137.152 kJ/mol (approximately 32.8 kcal/mol). In contrast, the intermolecular proton transfer in a mixed dimer has a much lower average barrier height of 30.844 kJ/mol (approximately 7.4 kcal/mol), highlighting the role of intermolecular interactions in facilitating reactions. rsc.org

Table 3: Calculated Activation Energies for Model Reactions of Pyridine Derivatives.
ReactionSystemCalculated Activation Energy
Intramolecular 1,3-Proton Shift2-Hydroxypyridine137.152 kJ/mol (32.8 kcal/mol)
Intermolecular Proton Transfer2-Hydroxypyridine/2-Pyridone Dimer30.844 kJ/mol (7.4 kcal/mol)

Thermodynamic and Kinetic Profiles of Transformations Involving Pyridyl Ketones

A complete understanding of a chemical reaction requires knowledge of both its thermodynamic and kinetic profiles. Thermodynamics dictates the relative stability of reactants and products, determining the position of equilibrium, while kinetics governs the rate at which the reaction proceeds.

Computational studies can provide comprehensive energy profiles for reactions. For example, in the hydrogenation of ketones catalyzed by ruthenium complexes, DFT computations have been used to evaluate the energy barriers for different proposed mechanisms. For an inner-sphere mechanism, the energy barriers for key steps such as the decoordination of a ligand, heterolytic splitting of dihydrogen, and hydride migration were calculated to be 15.5, 17.5, and 15.6 kcal/mol, respectively. These values can be compared with experimental data to validate the proposed mechanism.

Similarly, in the study of the oxidation of biofuels, theoretical investigations have determined the thermodynamic and kinetic parameters for H-atom abstraction reactions. For instance, the α H-atom abstraction from n-butanol, a reaction analogous to a potential transformation of the pentanone chain in the subject molecule, was found to have a barrier energy of 10.1 kcal/mol and to be exothermic with reaction energies of -9.7 kcal/mol. Such calculations provide valuable insights into the preferred reaction pathways and the stability of the resulting radical intermediates.

These computational approaches, while often applied to model systems, provide a robust framework for predicting and understanding the chemical behavior of this compound.

Future Directions and Emerging Research Areas for 4,4 Dimethyl 1 3 Pyridyl Pentan 3 One

Development of Novel and Efficient Synthetic Methodologies for Pyridyl Ketones

The synthesis of pyridyl ketones, including 4,4-Dimethyl-1-(3-pyridyl)pentan-3-one, is a cornerstone for enabling their broader application. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the advancement of one-pot sequential multi-catalytic processes. For instance, methods combining palladium-catalyzed reactions with other catalytic transformations, such as the Stetter reaction, have been shown to be effective for constructing complex ketone-containing heterocycles. researchgate.net This approach minimizes intermediate purification steps, saving time and resources.

Another key area is the exploration of novel coupling strategies. Inspired by methodologies for creating similar skeletons, research could focus on nucleophilic substitution reactions involving pyridine (B92270) halides and various acetamide (B32628) or thiol precursors. mdpi.com Furthermore, the use of earth-abundant metal catalysts, such as copper, in transfer functionalization reactions presents a sustainable alternative to precious metal catalysts. acs.org For example, copper-catalyzed transfer hydrothiolation has demonstrated broad substrate scope and excellent functional group tolerance, a strategy that could be adapted for the synthesis of pyridyl ketone derivatives. acs.org

Future synthetic strategies will also likely leverage dual-catalysis systems, such as the dual gold catalysis used for the cycloaddition of bicyclobutanes, to construct densely functionalized molecules with high regioselectivity and stereoselectivity. acs.org The development of such innovative catalytic strategies is paramount for accessing novel derivatives of this compound.

Synthetic StrategyPotential AdvantageRelevant Catalyst Type
One-Pot Sequential CatalysisIncreased efficiency, reduced wastePalladium, Thiazolium Salts
Nucleophilic SubstitutionVersatility in introducing functional groupsBase-promoted
Transfer FunctionalizationUse of sustainable catalysts, broad scopeCopper(II) Triflate
Dual CatalysisHigh selectivity, creation of complex coresGold(I)

Advanced Design of Catalytic Systems Based on this compound Derivatives

Derivatives of this compound, featuring a versatile pyridyl group, are excellent candidates for incorporation into advanced catalytic systems. A major future direction lies in the design of novel pincer-type ligands. Pincer ligands are known to provide extraordinary stability to metal complexes and exhibit a broad spectrum of catalytic activity for small molecule activation (e.g., H₂, CO₂, NH₃). hitsz.edu.cnelsevierpure.com By modifying the backbone of the pentanone structure, new PBP (Phosphorus-Boron-Phosphorus) or PNP (Phosphorus-Nitrogen-Phosphorus) pincer ligands could be synthesized, offering tunable electronic and steric properties. elsevierpure.commdpi.com

The flexibility of such ligands can lead to the stabilization of reactive metal-ligand bonds and allow access to different coordination geometries, which is crucial for catalytic applications. mdpi.com Research into fluxional acridine-based pincer complexes has shown that ligand modification can impart unique reactivity, such as making the metal center accessible for catalysis. elsevierpure.com Applying these design principles to this compound could lead to a new class of highly active and robust catalysts for a range of organic transformations.

Exploration of New Coordination Architectures and Functional Materials

The pyridyl nitrogen atom in this compound provides a coordination site for self-assembly with metal ions, opening avenues for the creation of novel functional materials. A significant area of emerging research is the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). hitsz.edu.cnfrontiersin.org Pyridyl-based ligands are instrumental in constructing these materials due to their versatile coordination modes. researchgate.net

By using derivatives of this compound as organic linkers, it is possible to synthesize new MOFs with tailored porosity, stability, and functionality for applications in catalysis, gas storage, and chemical sensing. hitsz.edu.cn Furthermore, pyridyl-based CPs have shown promise as electrochromic materials, which can change color in response to an electrical voltage. frontiersin.org Research in this area could focus on synthesizing CPs from the target compound to develop new materials for energy-efficient smart windows and displays. The synthetic method, such as liquid-liquid interfacial synthesis or refluxing, can control the degree of polymerization and the final properties of the material. frontiersin.org

Material TypePotential ApplicationKey Feature
Metal-Organic Frameworks (MOFs)Catalysis, Gas Storage, SensingTunable porosity and functionality
Coordination Polymers (CPs)Electrochromic Devices (Smart Windows)Reversible color change, tunable properties
Multinuclear ComplexesMagnetism, CatalysisSpecific magnetic properties from N-N bridging

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

To accelerate the development of new applications for this compound, a synergistic approach combining experimental work with computational modeling is essential. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. nih.govacs.org

For instance, combined experimental and computational studies can reveal complex catalytic cycles, such as the dual activation mechanism in gold catalysis, by identifying stable intermediates and transition states. acs.org This integrated approach can also be used to understand the intricate details of bond formation and activation, as demonstrated in the study of O-O bond formation in iron-bispidine complexes. acs.org For derivatives of this compound used in catalysis, DFT can help rationalize reactivity and selectivity, providing insights into the role of the ligand structure and the metal center. princeton.edu This deeper mechanistic understanding is crucial for the rational design of more efficient catalysts and functional materials.

Application of Machine Learning and Artificial Intelligence in Pyridyl Ketone Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research, and the study of pyridyl ketones is no exception. These advanced computational techniques can accelerate the discovery and optimization of molecules like this compound. mdpi.comarxiv.org ML models can be trained on existing chemical data to predict the properties of new, unsynthesized pyridyl ketone derivatives, enabling rapid virtual screening of large chemical libraries for desired activities. mdpi.comarxiv.org

Furthermore, AI can be applied to optimize reaction conditions for the synthesis of these compounds, predicting reaction yields and identifying the most efficient synthetic routes. arxiv.org In the realm of materials science, reinforcement learning algorithms can be used to predict and construct stable atomic structures for novel coordination polymers or catalysts. aip.org By integrating ML models with DFT calculations and molecular dynamics simulations, researchers can create a more efficient and accurate framework for studying chemical kinetics and reaction pathways, paving the way for a more holistic understanding of pyridyl ketone chemistry. acs.org The use of AI and ML promises to significantly shorten development timelines and reduce the costs associated with discovering new functional molecules and materials based on the pyridyl ketone scaffold. mdpi.com

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4,4-dimethyl-1-(3-pyridyl)pentan-3-one?

A Claisen-Schmidt condensation is a viable method, analogous to the synthesis of 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one. This involves reacting a ketone (e.g., 3,3-dimethylbutan-2-one) with a substituted aldehyde (e.g., 3-pyridinecarboxaldehyde) in ethanol under basic catalysis (e.g., NaOH). Reaction monitoring via TLC and crystallization from ethanol yields the product .

Q. How can the structural integrity of this compound be verified post-synthesis?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Geometric parameters (bond lengths, angles) should align with related structures, such as 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one, where coplanarity of functional groups with aromatic rings is critical .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with internal standards (ISTDs) like cotinine or 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol ensures precision. ISTDs correct for matrix effects and procedural variability, as demonstrated in metabolomics studies targeting structurally similar pyridyl derivatives .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved?

Cocrystallization with chiral coformers (e.g., S-phenylbutyric acid) induces diastereomeric cocrystal formation. Solubility differences between cocrystals, determined via Crystal16 or analogous systems, enable selective crystallization, as shown for BnFTP (a related pentan-3-one derivative) .

Q. What computational methods predict the stability and decomposition pathways of this compound?

Density Functional Theory (DFT) and Transition State Theory (TST) analyze bond dissociation energies and reaction pathways. For example, C6F12O decomposition studies reveal fragmentation patterns via high-level quantum calculations, applicable to pyridyl ketones .

Q. How do metabolic activation pathways influence the biological activity of this compound derivatives?

Pyridyl ketones like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) require enzymatic activation (e.g., cytochrome P450-mediated oxidation) to exert carcinogenic effects. Targeted metabolomics can track metabolites (e.g., glucuronides) using isotopic labeling and tandem MS .

Q. What role does crystal packing play in the physicochemical properties of this compound?

Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) dictate solubility and stability. For instance, nitro and carbonyl groups in 4,4-dimethyl-1-(3-nitrophenyl)pent-1-en-3-one enhance coplanarity, influencing packing efficiency and melting points .

Methodological Considerations

  • Crystallization Optimization : Use solvent screening (e.g., ethanol, methanol) guided by solubility data (Crystal16) to improve crystal quality for SC-XRD .
  • Metabolite Tracking : Incorporate ISTDs at the extraction stage to normalize LC-MS data and mitigate batch effects .
  • Computational Validation : Cross-validate DFT/TST predictions with experimental thermogravimetric analysis (TGA) or gas chromatography (GC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.